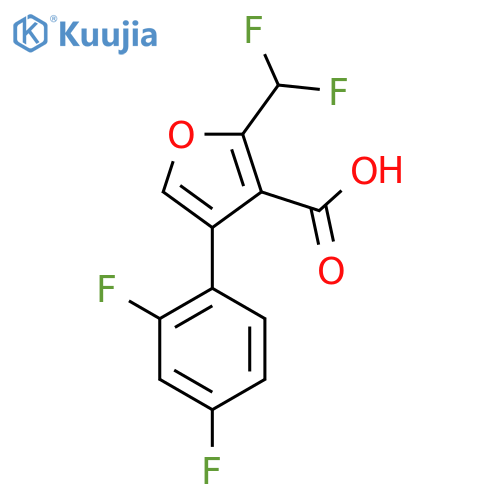

Cas no 2138267-19-1 (2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid)

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid

- EN300-1082967

- 2138267-19-1

-

- インチ: 1S/C12H6F4O3/c13-5-1-2-6(8(14)3-5)7-4-19-10(11(15)16)9(7)12(17)18/h1-4,11H,(H,17,18)

- InChIKey: FQIOOKGMHFTUSV-UHFFFAOYSA-N

- SMILES: FC1C=C(C=CC=1C1=COC(C(F)F)=C1C(=O)O)F

計算された属性

- 精确分子量: 274.02530670g/mol

- 同位素质量: 274.02530670g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 339

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 50.4Ų

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1082967-5g |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid |

2138267-19-1 | 95% | 5g |

$2110.0 | 2023-10-28 | |

| Enamine | EN300-1082967-1.0g |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid |

2138267-19-1 | 1g |

$728.0 | 2023-06-10 | ||

| Enamine | EN300-1082967-0.25g |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid |

2138267-19-1 | 95% | 0.25g |

$670.0 | 2023-10-28 | |

| Enamine | EN300-1082967-0.1g |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid |

2138267-19-1 | 95% | 0.1g |

$640.0 | 2023-10-28 | |

| Enamine | EN300-1082967-0.05g |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid |

2138267-19-1 | 95% | 0.05g |

$612.0 | 2023-10-28 | |

| Enamine | EN300-1082967-2.5g |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid |

2138267-19-1 | 95% | 2.5g |

$1428.0 | 2023-10-28 | |

| Enamine | EN300-1082967-5.0g |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid |

2138267-19-1 | 5g |

$2110.0 | 2023-06-10 | ||

| Enamine | EN300-1082967-0.5g |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid |

2138267-19-1 | 95% | 0.5g |

$699.0 | 2023-10-28 | |

| Enamine | EN300-1082967-10.0g |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid |

2138267-19-1 | 10g |

$3131.0 | 2023-06-10 | ||

| Enamine | EN300-1082967-1g |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid |

2138267-19-1 | 95% | 1g |

$728.0 | 2023-10-28 |

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid 関連文献

-

3. Back matter

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acidに関する追加情報

Introduction to 2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid (CAS No. 2138267-19-1)

2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138267-19-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of furan derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of difluoromethyl and 2,4-difluorophenyl substituents, contribute to its unique chemical properties and make it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.

The difluoromethyl group is a key structural moiety that imparts distinct reactivity and stability to the molecule. This group is known to enhance metabolic stability and binding affinity in drug candidates, making it a valuable feature in the design of novel therapeutic agents. In contrast, the 2,4-difluorophenyl moiety introduces additional electronic and steric effects that can influence the compound's interaction with biological targets. The combination of these substituents in 2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid suggests a rich potential for developing compounds with enhanced pharmacological profiles.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug discovery. Fluoroatoms are frequently incorporated into drug molecules due to their ability to modulate lipophilicity, metabolic stability, and binding interactions. The presence of multiple fluorine atoms in 2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid not only enhances its physicochemical properties but also opens up possibilities for designing molecules with improved pharmacokinetic characteristics. This compound exemplifies how strategic fluorination can lead to the development of more effective and efficient therapeutic agents.

In the context of current research, 2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid has been investigated for its potential applications in various therapeutic areas. Studies have demonstrated its utility as a building block for synthesizing more complex molecules with targeted biological activities. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes and receptors involved in inflammatory pathways. The structural motifs present in this molecule make it a versatile scaffold for further functionalization, enabling researchers to explore new avenues in drug design.

The synthesis of 2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of fluorine atoms into aromatic rings is a challenging yet rewarding task that requires precise control over reaction conditions and reagent selection. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecular frameworks with high efficiency and selectivity. This compound serves as an excellent example of how synthetic chemists are leveraging cutting-edge technologies to develop novel pharmacologically relevant molecules.

The biological evaluation of 2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have suggested that this compound may exhibit inhibitory activity against specific targets associated with diseases such as cancer and inflammation. The unique combination of structural features makes it a compelling candidate for further investigation in vivo. Researchers are exploring its interactions with various biological systems to uncover new mechanisms of action and potential therapeutic benefits.

The impact of fluorine substitution on the pharmacological properties of furan derivatives has been a topic of extensive research. The electron-withdrawing nature of fluorine atoms can modulate the electronic distribution within the molecule, influencing its binding affinity and selectivity. In addition, fluorinated compounds often exhibit improved bioavailability due to their enhanced lipophilicity and metabolic stability. These characteristics make 2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid a valuable asset in the quest for next-generation therapeutics.

Future directions in the study of 2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid include exploring its role in combinatorial drug therapy and developing novel derivatives with enhanced efficacy and reduced side effects. The flexibility offered by its molecular structure allows for extensive modifications, enabling researchers to fine-tune its pharmacological properties for specific applications. As our understanding of fluorinated compounds continues to grow, so does the potential for discovering innovative treatments for a wide range of diseases.

In conclusion, 2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid (CAS No. 2138267-19-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a cornerstone compound for further research and development. As scientists continue to unravel the complexities of fluorinated molecules, this compound stands at the forefront of innovation, offering new hope for effective treatments across multiple therapeutic domains.

2138267-19-1 (2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid) Related Products

- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)

- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)

- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)

- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)

- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)

- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)

- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)